Methyl 2-bromopropionate

Description

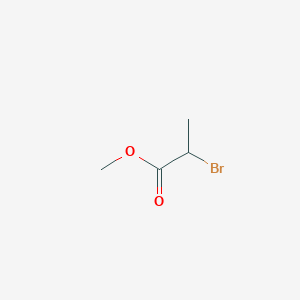

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEONLNNWKIPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884159 | |

| Record name | Propanoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl 2-bromopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5445-17-0 | |

| Record name | Methyl 2-bromopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-bromopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromopropionate CAS number and properties

An In-Depth Technical Guide to Methyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile reagent in organic synthesis. It covers its chemical and physical properties, safety and handling, and detailed experimental protocols for its synthesis and application, particularly in the field of polymer chemistry.

Chemical Identity and Properties

This compound, also known as methyl α-bromopropionate, is a halogenated ester widely used as an initiator in controlled radical polymerization reactions. Its unique structure makes it a valuable building block for introducing a propionate (B1217596) moiety in more complex molecules.

CAS Number: 5445-17-0[1][2][3][4][5][6]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-bromopropanoate | [3] |

| Synonyms | Methyl α-bromopropionate, 2-Bromopropionic acid methyl ester | [1][2][3][6] |

| Molecular Formula | C₄H₇BrO₂ | [1][2][3][7] |

| Molecular Weight | 167.00 g/mol | [1][3][7] |

| SMILES | CC(C(=O)OC)Br | [3][8] |

| InChI Key | ACEONLNNWKIPTM-UHFFFAOYSA-N | [3][8] |

| EC Number | 226-642-3 | [1][3][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1][2][4][9][10] |

| Boiling Point | 51 °C at 19-25 mmHg (hPa) | [1][5][8][11] |

| 156-160 °C at 760 mmHg (lit.) | [8] | |

| Melting Point | 177-180 °C (Solvent: water) | [1][11] |

| Density | 1.497 g/mL at 25 °C | [1][5][8][10][11] |

| Refractive Index (n20/D) | 1.451 | [5][8][11] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [1][7][12] |

| Solubility | Insoluble in water | [1][7][8] |

| Vapor Density | 5.77 (Air = 1.0) | [1] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is flammable, corrosive, and causes severe skin burns and eye damage.[2][3][6] Inhalation may cause respiratory irritation.[1][2]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictograms | Flame (GHS02), Corrosion (GHS05), Exclamation Mark (GHS07) | [7] |

| Signal Word | Danger | [12] |

| Hazard Statements | H226: Flammable liquid and vapor | [3][4][12] |

| H314: Causes severe skin burns and eye damage | [3][12] | |

| H335: May cause respiratory irritation | [7][12] | |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. | [1][12] |

| P260: Do not breathe dust/fume/gas/mist/vapors/spray. | [1] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][12] | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P310: Immediately call a POISON CENTER or doctor/physician. | [1] | |

| P403+P235: Store in a well-ventilated place. Keep cool. | [1] | |

| UN Number | 2920 | [1][2] |

| Hazard Class | 8 (Corrosive), Sub-hazard 3 (Flammable) | [1] |

| Packing Group | II | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2-bromopropionic acid and methanol (B129727) using a strong acid catalyst, a classic example of Fischer-Speier esterification.

Methodology:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. A drying tube containing calcium chloride is placed atop the condenser to protect the reaction from atmospheric moisture.

-

Reagent Charging: To the flask, add 2-bromopropionic acid. Add an excess of anhydrous methanol (e.g., 5-10 equivalents), which serves as both a reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution. The addition is exothermic and should be done slowly.

-

Reaction: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 2-bromopropionic acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. Filter the mixture to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Application: Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate (B77674)

This compound is an excellent initiator for ATRP, a controlled polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This protocol provides a general procedure for the ATRP of methyl acrylate (MA).

Materials:

-

Monomer: Methyl acrylate (MA), inhibitor removed.

-

Initiator: this compound (MBP).

-

Catalyst: Copper(I) bromide (CuBr).

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or a bipyridine derivative.

-

Solvent: Anisole or another suitable solvent.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the initiator (MBP) and ligand (PMDETA) in the chosen solvent to ensure accurate dispensing of small quantities. The monomer (MA) must be passed through a column of basic alumina (B75360) to remove the inhibitor immediately before use.

-

Apparatus Setup: Add the catalyst (CuBr) and a magnetic stir bar to a Schlenk flask. Seal the flask with a rubber septum.

-

Degassing (Freeze-Pump-Thaw): The removal of oxygen is critical for a successful ATRP.

-

Attach the sealed flask to a Schlenk line. Evacuate the flask under high vacuum and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Using gas-tight syringes, add the solvent, monomer, ligand, and initiator to the flask under a positive pressure of inert gas.

-

Freeze the reaction mixture by immersing the flask in liquid nitrogen.

-

Once frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.

-

Close the flask to the vacuum and thaw the mixture in a water bath.

-

Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

-

-

Polymerization: After the final thaw cycle, backfill the flask with inert gas. Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 60-90 °C).

-

Monitoring: The reaction progress can be monitored by taking small aliquots at different time points via a degassed syringe. The monomer conversion is determined by ¹H NMR spectroscopy or GC. Molecular weight and dispersity (Đ or Mw/Mn) are determined by Gel Permeation Chromatography (GPC).

-

Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the reaction mixture to air (oxygen). This oxidizes the Cu(I) catalyst, quenching the reaction.

-

Purification: Dilute the viscous polymer solution with a solvent like tetrahydrofuran (B95107) (THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer by adding the filtered solution dropwise into a large volume of a non-solvent, such as cold methanol or hexane. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Chemical Reactivity and Applications

This compound's primary reactivity stems from the carbon-bromine bond. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is harnessed in its main applications:

-

Polymer Synthesis: As detailed above, it is a highly effective initiator for ATRP and other controlled radical polymerizations.[7] The reactivity of the C-Br bond allows for the controlled, reversible activation and deactivation of the polymer chain growth.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a starting reagent for constructing more complex molecules. For example, it was used as a precursor in the synthesis of 2-¹⁸F-fluoropropionic acid, a potential positron emission tomography (PET) imaging agent for prostate cancer.[5][7]

-

Organic Intermediates: It is a versatile intermediate for introducing the methyl propionate group into various organic structures through reactions with nucleophiles.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. This compound CAS 5445-17-0 for Organic Synthesis - this compound and 2-Bromopropionate [megawidechem.en.made-in-china.com]

- 9. METHYL 2-BROMO PROPIONATE - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]

- 10. arches.union.edu [arches.union.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

Synthesis of Methyl 2-bromopropionate laboratory protocol

This guide provides a detailed protocol for the laboratory synthesis of methyl 2-bromopropionate, a versatile chemical intermediate. The primary method detailed is the Fischer esterification of 2-bromopropionic acid with methanol, a common and effective approach. An alternative two-step synthesis commencing with the Hell-Volhard-Zelinsky bromination of propionic acid is also discussed. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

| Property | Value |

| CAS Number | 5445-17-0[1] |

| Molecular Formula | C₄H₇BrO₂[1] |

| Molecular Weight | 167.00 g/mol |

| Appearance | Colorless to slightly yellow liquid[2][3] |

| Boiling Point | 51 °C at 19 mmHg |

| Density | 1.497 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.451 |

| Solubility | Insoluble in water |

| Purity (Typical) | ≥98.0%[2] |

Experimental Protocols

Two primary synthetic routes are presented for the preparation of this compound.

Method 1: Fischer Esterification of 2-Bromopropionic Acid

This single-step method involves the acid-catalyzed esterification of 2-bromopropionic acid with methanol.[4]

Reagents and Materials:

| Reagent/Material | Quantity (per mole of 2-bromopropionic acid) | Notes |

| 2-Bromopropionic acid | 1.0 mole (152.97 g) | Starting material |

| Methanol | 5-10 moles (160-320 g, 202-404 mL) | Reagent and solvent; use in excess |

| Sulfuric acid (conc.) | 0.1-0.2 moles (9.8-19.6 g, 5.3-10.7 mL) | Catalyst |

| Saturated sodium bicarbonate solution | As needed | For neutralization |

| Anhydrous sodium sulfate (B86663) or magnesium sulfate | As needed | For drying |

| Round-bottom flask | Appropriate size | |

| Reflux condenser | ||

| Separatory funnel | ||

| Distillation apparatus | For purification |

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromopropionic acid and an excess of methanol.

-

Catalyst Addition: Carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath to manage the exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Method 2: Hell-Volhard-Zelinsky Reaction and Subsequent Esterification

This two-step process begins with the α-bromination of propionic acid, followed by esterification.[5][6]

Step 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

Reagents and Materials:

| Reagent/Material | Quantity (per mole of propionic acid) | Notes |

| Propionic acid | 1.0 mole (74.08 g) | Starting material |

| Red phosphorus | Catalytic amount | Catalyst |

| Bromine | 1.1 moles (175.8 g, 56.4 mL) | Brominating agent |

| Round-bottom flask | Appropriate size | |

| Addition funnel | For dropwise addition of bromine | |

| Reflux condenser |

Procedure:

-

Reaction Setup: Place propionic acid and a catalytic amount of red phosphorus in a round-bottom flask.

-

Bromine Addition: Slowly add bromine to the mixture from an addition funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or passed through a trap.

-

Reaction: After the addition is complete, heat the mixture to 80-90 °C until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.

-

Work-up: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

-

Purification: Purify the resulting 2-bromopropionic acid by distillation.

Step 2: Esterification of 2-Bromopropionic Acid

Follow the procedure outlined in Method 1 using the 2-bromopropionic acid synthesized in Step 1.

Reaction Workflow and Logic

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Comparative workflow for the synthesis of this compound.

Signaling Pathway and Reaction Mechanism

The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps.

Caption: Mechanism of the Fischer esterification reaction.

References

- 1. Propanoic acid, 2-bromo-, methyl ester [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 5445-17-0 for Organic Synthesis - this compound, 2-Bromopropionate | Made-in-China.com [m.made-in-china.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

Introduction to ¹H NMR Spectroscopy of Methyl 2-bromopropionate

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-bromopropionate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of spectral data, detailed experimental protocols, and visual representations of molecular interactions and workflows.

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. In the case of this compound (C₄H₇BrO₂), the spectrum reveals three distinct proton environments. The presence of an electronegative bromine atom and an ester group significantly influences the chemical shifts of the neighboring protons, providing key structural insights.

The structure of this compound contains a chiral center at the second carbon, leading to a methine (CH) proton, a methyl (CH₃) group attached to the chiral center, and a methyl ester (OCH₃) group. The interaction, or coupling, between the methine and the adjacent methyl protons results in characteristic splitting patterns that are crucial for accurate spectral assignment.

Quantitative ¹H NMR Data

The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).[1][2]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| CH-Br | ~4.40 | Quartet (q) | 1H | ~6.95 |

| O-CH₃ | ~3.79 | Singlet (s) | 3H | N/A |

| CH-CH₃ | ~1.83 | Doublet (d) | 3H | ~6.95 |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by three main signals:

-

The Methine Proton (CH-Br): This proton is adjacent to the electronegative bromine atom, which deshields it, causing its signal to appear downfield at approximately 4.40 ppm.[1] It is coupled to the three protons of the adjacent methyl group. According to the n+1 rule, its signal is split into a quartet (3+1=4 peaks).

-

The Methyl Ester Protons (O-CH₃): These three protons are attached to the oxygen atom of the ester group. They are in a unique chemical environment and have no adjacent protons to couple with, resulting in a singlet signal at around 3.79 ppm.[1]

-

The Methyl Protons (CH-CH₃): These three protons are adjacent to the methine proton. Their signal is split into a doublet (1+1=2 peaks) due to coupling with the single methine proton, appearing at approximately 1.83 ppm.[1]

The diagram below illustrates the structure of this compound and the spin-spin coupling interaction between the methine and methyl protons.

Experimental Protocols

The acquisition of a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-20 mg of this compound into a clean, dry vial.[3] For liquid samples, a few drops can be used directly.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is commonly used for nonpolar organic compounds like this compound.[3][5]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3][5] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small piece of cotton wool can be placed in the pipette to act as a filter.[6][7] The final liquid level in the tube should be between 4.0 and 5.0 cm.[3]

-

Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust.[3] Cap the tube and label it appropriately.

NMR Spectrometer Operation

The following diagram outlines the general workflow for acquiring and analyzing the ¹H NMR spectrum.

Instrumental Steps:

-

Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field during the experiment.[3]

-

Shimming: The magnetic field is fine-tuned (shimmed) to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.[3]

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H in this case) to ensure optimal signal transmission and detection.[3]

-

Acquisition: The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the experiment is initiated to collect the Free Induction Decay (FID) signal.[3]

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0.00 ppm). Finally, the signals are integrated to determine the relative ratios of the different types of protons.

Conclusion

The ¹H NMR spectrum of this compound is a clear example of how chemical environment and spin-spin coupling provide definitive structural information. By carefully analyzing the chemical shifts, integration values, and multiplicity of the signals, it is possible to assign each peak to a specific set of protons within the molecule. Adherence to proper experimental protocols is paramount for obtaining high-resolution spectra that enable accurate and reliable structural elucidation.

References

- 1. This compound(5445-17-0) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2-bromopropionate

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 2-bromopropionate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. This document presents quantitative ¹³C NMR data, detailed experimental protocols, and a structural representation to facilitate a deeper understanding of the spectral features of this compound.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound exhibits four distinct signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, with electronegative atoms such as oxygen and bromine causing a downfield shift (to a higher ppm value).

The experimentally observed ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) are summarized in the table below. The assignment of each peak is based on established principles of NMR spectroscopy, considering the expected chemical shift ranges for carbonyl, halogenated, and ester functional groups.

| Carbon Atom | Chemical Environment | Chemical Shift (δ) in ppm |

| C=O | Carbonyl Carbon | 169.5 |

| CH-Br | Alpha-Carbon | 39.8 |

| O-CH₃ | Methoxy Carbon | 53.2 |

| CH-CH₃ | Beta-Carbon | 21.5 |

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The following section outlines a standard experimental protocol for the acquisition of a ¹³C NMR spectrum of a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would otherwise obscure the analyte signals. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard for chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the resulting solution to a standard 5 mm NMR tube.

Instrument Setup and Data Acquisition

The following parameters are typical for a modern NMR spectrometer (e.g., 400 MHz).

-

Spectrometer Tuning: Tune the NMR probe to the ¹³C frequency.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent to maintain a stable magnetic field.

-

Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used for a routine ¹³C spectrum.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to a range that encompasses all expected carbon signals, typically 0-220 ppm.

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Molecular Structure and ¹³C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled for clear correlation with the NMR data.

Caption: Chemical structure of this compound with assigned ¹³C NMR chemical shifts.

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromopropionate

This technical guide provides a comprehensive overview of the key physical properties of Methyl 2-bromopropionate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram.

Physical Properties of this compound

This compound is a colorless to light yellow liquid.[1] A summary of its key physical properties is presented in the table below. It is important to note that the boiling point of a liquid is dependent on the ambient pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 144 °C | @ 760 mmHg |

| 51 °C | @ 19 mmHg[2][3] | |

| 145.9 ± 8.0 °C | @ 760 mmHg[4] | |

| Density | 1.50 g/cm³ | @ 20°C[5] |

| 1.497 g/mL | @ 25°C[2][3] | |

| 1.5 ± 0.1 g/cm³ | Not Specified[4] | |

| 1.4966 g/cm³ | @ 20°C[6] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.[5]

Apparatus:

-

Thiele tube or a heating block

-

Thermometer (-10 to 200°C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Stand and clamps

-

Heat transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or a wire, ensuring the bulb of the thermometer is level with the sample.

-

The entire assembly is then placed in a Thiele tube filled with a heat transfer fluid, or in a heating block.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will be observed escaping from the open end of the capillary tube.[2]

-

Heating is continued until a continuous and rapid stream of bubbles is observed. At this point, the heating is discontinued.

-

The liquid will begin to cool, and the rate of bubbling will decrease. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][5] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

The experiment should be repeated to ensure the accuracy of the measurement.

The density of a liquid is determined by measuring the mass of a known volume of the substance.[7]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Pasteur pipette or dropper

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance and recorded.

-

A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. A Pasteur pipette can be used to adjust the volume precisely to the mark, ensuring the bottom of the meniscus is on the calibration line.

-

The graduated cylinder containing the liquid is then reweighed, and the mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[8]

-

The density is then calculated using the formula: Density = Mass / Volume

-

The measurement should be performed at a controlled temperature, as density is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

- 1. Video: Boiling Points - Procedure [jove.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. study.com [study.com]

- 7. acs.org [acs.org]

- 8. wjec.co.uk [wjec.co.uk]

Methyl 2-Bromopropionate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Review of Safety Data for Researchers, Scientists, and Drug Development Professionals

Methyl 2-bromopropionate is a versatile reagent in organic synthesis, frequently utilized in the development of pharmaceuticals and other specialty chemicals. Its utility, however, is matched by its significant hazardous properties, necessitating a thorough understanding of its safety profile for secure handling and storage. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, with a focus on its physicochemical properties, toxicological profile, and the experimental basis for its hazard classification.

Core Safety and Physical Data

This compound is a flammable, corrosive liquid that requires stringent safety protocols in a laboratory setting.[1][2] A summary of its key quantitative data is presented below to facilitate a quick assessment of its properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C4H7BrO2 | [3] |

| Molecular Weight | 167.00 g/mol | [1] |

| Appearance | Clear, light yellow liquid | [1][3] |

| Boiling Point | 51 °C at 25 hPa | [3] |

| Melting Point/Freezing Point | 177-180 °C (in water) | [3] |

| Flash Point | 52 °C (closed cup) | [3] |

| Density | 1.497 g/cm³ at 25 °C | [3] |

| Vapor Density | 5.77 (Air = 1.0) | [3] |

| Water Solubility | Insoluble | [3] |

| Partition Coefficient (n-octanol/water) | log Pow: 1.13 | [3] |

| Refractive Index | n20/D 1.451 | [4] |

Toxicological Information

| Toxicological Endpoint | Observation | Source(s) |

| Acute Toxicity (Oral, Inhalation, Dermal) | No data available | [3] |

| Skin Corrosion/Irritation | Causes severe skin burns | [1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | [1][3] |

| Respiratory or Skin Sensitization | No data available | [3] |

| Germ Cell Mutagenicity | No data available | [3] |

| Carcinogenicity | No data available | [3] |

| Reproductive Toxicity | No data available | [3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [2][3] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] |

| Aspiration Hazard | No data available | [3] |

Globally Harmonized System (GHS) Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified under several hazard classes, as detailed in the table below.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [1] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

The logical workflow for the GHS classification of a chemical substance like this compound, based on its intrinsic properties, is depicted in the following diagram.

References

- 1. This compound | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. compliancexl.com [compliancexl.com]

- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Reaction Mechanism of Methyl 2-bromopropionate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromopropionate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a secondary bromide and an ester functional group, allows for a rich and varied reactivity profile with nucleophiles. Understanding the underlying reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.

This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with a range of nucleophiles. It delves into the kinetics and stereochemistry of the predominant substitution (SN1 and SN2) and elimination (E1 and E2) pathways, supported by quantitative data and detailed experimental protocols. The factors governing the competition between these pathways, including the nature of the nucleophile, solvent effects, and steric hindrance, are also critically examined.

Core Reaction Mechanisms

The reactivity of this compound is primarily dictated by the presence of a good leaving group (bromide) on a secondary carbon atom. This structure allows for competition between four potential reaction pathways: SN1, SN2, E1, and E2.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 reaction is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1][2] The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][3]

-

Mechanism: The nucleophile attacks the carbon atom bearing the bromine atom at an angle of 180° to the C-Br bond.[2] This backside attack leads to an inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[4] The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate.[1]

-

Factors Favoring SN2:

-

Strong, unhindered nucleophiles: Nucleophilicity is a key driver of the SN2 reaction.[1] Stronger nucleophiles, such as azide (B81097) (N₃⁻) and methoxide (B1231860) (CH₃O⁻), accelerate the reaction rate.

-

Polar aprotic solvents: Solvents like acetone, DMSO, and DMF are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate.[5]

-

Less sterically hindered substrate: While this compound is a secondary halide, the steric hindrance is not prohibitive for many nucleophiles. However, bulky nucleophiles will disfavor this pathway.[1]

-

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a two-step mechanism that proceeds through a carbocation intermediate.[5] The rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation and a halide ion.[6] The reaction rate is therefore dependent only on the concentration of the substrate.[6]

-

Mechanism: The first step is the slow ionization of this compound to form a secondary carbocation and a bromide ion. This carbocation is planar, and in the second, fast step, the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

-

Factors Favoring SN1:

-

Weak nucleophiles/Protic solvents: Polar protic solvents, such as water and alcohols, are excellent for SN1 reactions as they can stabilize both the carbocation intermediate through ion-dipole interactions and the leaving group through hydrogen bonding. These solvents can also act as the nucleophile in a process called solvolysis.

-

Stable carbocation: As a secondary halide, this compound forms a secondary carbocation, which is less stable than a tertiary carbocation but more stable than a primary one.[1] Therefore, SN1 reactions are possible, especially under solvolytic conditions.

-

Bimolecular Elimination (E2)

The E2 reaction is a concerted, one-step elimination process where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group.[7] The rate is dependent on the concentrations of both the substrate and the base.

-

Mechanism: The base abstracts a proton from the β-carbon, while the C-H bond electrons form a π-bond between the α and β carbons, and the bromide ion departs. For the reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.

-

Factors Favoring E2:

-

Strong, bulky bases: Strong bases, particularly sterically hindered ones like potassium tert-butoxide, favor elimination over substitution.[8]

-

High temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[7]

-

Secondary substrate: Secondary halides like this compound are well-suited for E2 reactions, as they are more prone to elimination than primary halides but do not form carbocations as readily as tertiary halides.

-

Unimolecular Elimination (E1)

The E1 reaction is a two-step elimination process that proceeds through the same carbocation intermediate as the SN1 reaction.[5] The rate-determining step is the formation of the carbocation.

-

Mechanism: Following the formation of the secondary carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon atom, leading to the formation of an alkene.

-

Factors Favoring E1:

-

Weak bases/Protic solvents: Similar to SN1, E1 reactions are favored by polar protic solvents and weak bases.

-

Stable carbocation: The stability of the carbocation is crucial.

-

High temperature: As with E2, higher temperatures favor E1 over the competing SN1 reaction.

-

Quantitative Data on Reaction Rates

While specific kinetic data for this compound is not extensively tabulated across a wide range of nucleophiles, the relative rates of reaction for secondary bromoalkanes provide a valuable framework for predicting its reactivity. The following tables summarize representative data for SN1 and SN2 reactions of secondary bromoalkanes.

Table 1: Relative Rates of SN1 and SN2 Reactions for Bromoalkanes

| Bromoalkane | Structure | Type | Relative Rate of SN1 Reaction (Solvolysis in Formic Acid)[9] | Relative Rate of SN2 Reaction (with NaI in Acetone)[9] |

| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1.71 | ~1 |

| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 44.7 | ~0.02 |

| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~1 x 10⁸ | Negligible |

Note: The relative rates for the SN2 reaction are illustrative, based on the established trend of significant rate decrease with increasing substitution. The reaction of tert-butyl bromide via an SN2 mechanism is generally considered too slow to be of practical significance.[9]

Table 2: Relative Reactivity of Alkyl Halides in SN2 Reactions

| Alkyl Halide | Relative Rate |

| Methyl | > Primary |

| Primary | > Secondary |

| Secondary | >> Tertiary |

Source: Compiled from various sources.[1][2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and safe execution of reactions involving this compound. Below are representative protocols for SN2 and hydrolysis reactions.

SN2 Reaction: Synthesis of Methyl 2-azidopropionate

This protocol is adapted from a similar procedure for methyl bromoacetate (B1195939) and illustrates a typical SN2 reaction with a strong nucleophile.[4]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in methanol.

-

In a separate beaker, prepare a slurry of sodium azide in water.

-

Add the sodium azide slurry to the solution of this compound in one portion.

-

Stir the suspension at room temperature for 20 minutes. A mild exotherm may be observed.

-

Heat the reaction mixture to a gentle reflux for 2 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous phase with diethyl ether (3x).

-

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent to yield methyl 2-azidopropionate.

Hydrolysis to Methyl 2-hydroxypropionate (Methyl Lactate)

The hydrolysis of this compound can proceed via both SN1 and SN2 pathways, depending on the conditions. The following is a general procedure for hydrolysis. A kinetic study on the hydrolysis of 2-bromopropionic acid was conducted at 80°C and a constant pH of 3.3.[10]

Materials:

-

This compound

-

Water

-

(Optional) Acid or base catalyst

Procedure:

-

In a reaction vessel, combine this compound and water.

-

If desired, add a catalytic amount of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

-

Heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as NMR spectroscopy to follow the disappearance of the starting material and the appearance of the product.[10]

-

After completion, cool the reaction mixture to room temperature.

-

Isolate the methyl lactate (B86563) product through extraction and distillation.

Conclusion

The reaction of this compound with nucleophiles is a multifaceted process governed by a delicate interplay of factors including the nature of the nucleophile, the solvent, and the reaction temperature. As a secondary bromoalkane, it can undergo substitution via both SN1 and SN2 mechanisms, as well as elimination via E1 and E2 pathways. For professionals in drug development and chemical synthesis, a thorough understanding of these competing reaction mechanisms is essential for the rational design of synthetic strategies and the optimization of reaction conditions to achieve the desired chemical transformations with high selectivity and yield. While quantitative kinetic data for this specific substrate is not extensively compiled, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for further investigation and application.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. arches.union.edu [arches.union.edu]

A Technical Guide to the Solubility of Methyl 2-Bromopropionate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 2-bromopropionate in common organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document outlines the expected solubility based on chemical principles and provides comprehensive experimental protocols for researchers to determine precise solubility values.

Introduction

This compound (C₄H₇BrO₂) is a halogenated ester widely used as a versatile reagent and initiator in organic synthesis, including in the production of pharmaceuticals and polymers. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. This guide addresses this need by consolidating available information and providing detailed methodologies for solubility determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5445-17-0 | |

| Molecular Formula | C₄H₇BrO₂ | [1] |

| Molecular Weight | 167.00 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 1.497 g/mL at 25 °C | |

| Boiling Point | 51 °C at 19 mmHg | |

| Refractive Index | n20/D 1.451 |

Solubility of this compound

Based on available data sheets and chemical principles, the solubility of this compound can be qualitatively summarized. As a moderately polar ester, it is expected to be soluble in a range of common organic solvents but insoluble in water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not readily found in scientific literature. The following table summarizes the available qualitative information.

| Solvent | CAS Number | Polarity | Solubility | Reference |

| Water | 7732-18-5 | High | Insoluble | [1][2] |

| Ethanol | 64-17-5 | High | Soluble | |

| Methanol | 67-56-1 | High | Soluble (expected) | |

| Acetone | 67-64-1 | High | Soluble (expected) | |

| Dichloromethane | 75-09-2 | Medium | Soluble (expected) | |

| Chloroform | 67-66-3 | Medium | Soluble | |

| Ethyl Acetate | 141-78-6 | Medium | Soluble (expected) | |

| Diethyl Ether | 60-29-7 | Low | Soluble | |

| Toluene | 108-88-3 | Low | Soluble (expected) | |

| Benzene | 71-43-2 | Low | Soluble | |

| Hexane | 110-54-3 | Low | Soluble (expected) |

Note: "Soluble (expected)" indicates that while no specific data is available, solubility is anticipated based on the principle of "like dissolves like."

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise quantitative solubility data, a detailed experimental protocol for determining the solubility of a liquid analyte like this compound in an organic solvent is provided below. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound (analyte)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated thermometer or temperature probe

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of a distinct second phase of the analyte ensures that the solution is saturated.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved analyte to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Determine the mass of the collected filtrate and then dilute it to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC), to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound in the respective solvent.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or as a mass fraction.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is sparse in the public domain, this guide provides a foundational understanding of its expected behavior and, crucially, a detailed methodology for its experimental determination. The provided protocol will enable researchers, scientists, and drug development professionals to generate the precise data required for their specific applications, thereby facilitating more efficient and effective research and development processes.

References

A Technical Guide to High-Purity Methyl 2-bromopropionate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Methyl 2-bromopropionate, a key starting material in the synthesis of various pharmaceutical compounds. This document outlines commercially available suppliers, detailed specifications, analytical methodologies for purity assessment, and its application in the synthesis of the antiviral drug Favipiravir (B1662787).

Commercial Availability and Specifications

High-purity this compound is available from a range of chemical suppliers. The quality and specifications can vary, making it crucial for researchers to select a supplier that meets the stringent requirements of pharmaceutical research and development. Below is a summary of commercially available suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method | Additional Specifications |

| Sigma-Aldrich | This compound | 5445-17-0 | 98% | Not specified | Refractive index: n20/D 1.451 (lit.), Density: 1.497 g/mL at 25 °C (lit.)[1] |

| Tokyo Chemical Industry (TCI) | This compound | 5445-17-0 | >98.0% | Gas Chromatography (GC) | Appearance: Colorless to Light yellow to Light orange clear liquid |

| Yogi Intermediates Pvt. Ltd. | METHYL 2-BROMO PROPIONATE | 5445-17-0 | 98% Min | Not specified | Density: 1.49 to 1.50 gm/ml, Water Content by KF: Not More than 0.5%[2] |

| AccuStandard | This compound | 5445-17-0 | Certified Reference Material | Not specified | Provided as a solution of 1000 µg/mL in MtBE[3] |

| ChemicalBook Aggregated Suppliers | This compound | 5445-17-0 | Varies (e.g., 99%) | Not specified | Multiple suppliers listed with varying price points[4] |

| Yixing Chengyuan High Tech Materials Co., Ltd. | This compound | 5445-17-0 | Assay information available upon request | Not specified | Appearance: Colorless transparent liquid[5] |

Analytical Methodologies for Purity Assessment

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Experimental Protocol: Purity Determination by GC-MS

This protocol is adapted from established methods for the analysis of similar volatile organic compounds.

1. Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent, such as methanol (B129727) or dichloromethane.

-

Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

3. Data Analysis:

-

The purity of this compound is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

-

Impurity identification can be performed by comparing the mass spectra of minor peaks against a spectral library (e.g., NIST).

Potential Impurities

During the synthesis and storage of this compound, several impurities may arise. It is important to monitor for these to ensure the quality of the starting material. Potential impurities include:

-

Unreacted starting materials: Such as 2-bromopropionic acid and methanol.

-

By-products of synthesis: Including isomeric impurities and products of side reactions.

-

Degradation products: Resulting from hydrolysis or other decomposition pathways.

Application in Drug Synthesis: The Favipiravir Workflow

High-purity this compound is a crucial building block in the synthesis of the antiviral drug Favipiravir (T-705). Favipiravir has demonstrated broad-spectrum antiviral activity against various RNA viruses. The following diagram illustrates a simplified synthetic workflow starting from key intermediates that can be derived from this compound.

Caption: A simplified workflow for the synthesis of Favipiravir.

Mechanism of Action of Favipiravir

Understanding the mechanism of action of the final drug product is essential for drug development professionals. Favipiravir is a prodrug that, once metabolized in the body, targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.

Caption: Mechanism of action of Favipiravir.

Favipiravir is converted to its active form, favipiravir ribofuranosyl-5′-triphosphate (favipiravir-RTP), within cells.[6][7] This active metabolite mimics purine (B94841) nucleosides and is recognized by the viral RdRp.[6][8] The incorporation of Favipiravir-RTP into the growing viral RNA chain leads to the inhibition of viral replication.[1][6][9] This can occur through two primary mechanisms: acting as a chain terminator or inducing lethal mutagenesis, which results in non-viable viral progeny.[6][9]

References

- 1. oatext.com [oatext.com]

- 2. METHYL 2-BROMO PROPIONATE - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India [yogiintermediates.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound | 5445-17-0 [chemicalbook.com]

- 5. Yixing Chengyuan High Tech Materials Co., Ltd.--Methyl 2-bromopropionate|5445-17-0 [chengyuanchem.com]

- 6. sterispharma.com [sterispharma.com]

- 7. Favipiravir: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 8. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Methyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-bromopropionate, a versatile reagent with significant applications in polymer chemistry and radiopharmaceutical development. It covers the compound's core physicochemical properties, detailed experimental protocols for its synthesis and key applications, and relevant safety information.

Core Properties and Data

This compound is a halogenated ester widely utilized as an initiator in controlled radical polymerizations and as a precursor in the synthesis of various organic molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 167.00 g/mol | [1][2][4][5][6] |

| Alternate Names | Methyl 2-bromopropanoate, Methyl α-bromopropionate | [1][3][5] |

| CAS Number | 5445-17-0 | [1][2][5][7] |

| Appearance | Clear, colorless to light yellow liquid | [1][8] |

| Density | 1.497 g/mL at 25 °C | [2][5] |

| Boiling Point | 51 °C at 19 mmHg | [2][5] |

| Refractive Index | n20/D 1.451 | [5] |

| Solubility | Insoluble in water | [5][8] |

Table 2: Safety and Hazard Information for this compound

| Hazard Classification | Description | References |

| Flammability | Flammable liquid and vapor | [1][5][7] |

| Corrosivity | Causes severe skin burns and eye damage | [1][5][7] |

| Inhalation Toxicity | May cause respiratory irritation. Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs. | [1][8] |

| Signal Word | Danger | [5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-bromopropionic acid with methanol (B129727), using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-bromopropionic acid and methanol.

Materials:

-

2-bromopropionic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 2-bromopropionic acid and an excess of methanol (e.g., 3-5 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the mixture while stirring.

-

Equip the flask with a reflux condenser (and optionally a Dean-Stark trap to collect the water byproduct and drive the reaction to completion).

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Synthesis Workflow

Applications in Research and Development

This compound is a key building block in several advanced applications, most notably in polymer science and medical imaging.

Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for synthesizing polymers with controlled molecular weights, narrow polydispersities, and complex architectures. This compound serves as an efficient initiator for the ATRP of various monomers, such as acrylates and methacrylates.

Objective: To synthesize poly(n-butyl acrylate) with a controlled molecular weight and low polydispersity using this compound as an initiator.

Materials:

-

n-Butyl acrylate (B77674) (inhibitor removed)

-

This compound (initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (B1667542) (solvent)

-

Schlenk flask and line

-

Syringes

-

Nitrogen or Argon gas

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr.

-

Add anisole and the ligand (PMDETA) to the flask and stir until a homogeneous solution is formed.

-

Add the monomer (n-butyl acrylate) to the catalyst solution.

-

Initiate the polymerization by adding this compound to the reaction mixture via syringe.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).

-

Take samples periodically to monitor the monomer conversion (by GC or ¹H NMR) and the evolution of molecular weight and polydispersity (by size-exclusion chromatography, SEC).

-

After reaching the desired conversion, terminate the polymerization by cooling the flask and exposing the reaction mixture to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum to obtain the final product.

Precursor for Radiopharmaceutical Synthesis

This compound is a key starting material for the synthesis of 2-[¹⁸F]-Fluoropropionic Acid ([¹⁸F]FPA), a promising positron emission tomography (PET) tracer for imaging prostate cancer and cardiotoxicity.[5]

The synthesis of [¹⁸F]FPA from this compound is a two-step process:

-

Radiolabeling: Nucleophilic substitution of the bromide with [¹⁸F]fluoride.

-

Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid.

Due to the short half-life of fluorine-18 (B77423) (approximately 110 minutes), this synthesis is typically performed in an automated radiosynthesis module. The purification is often carried out using solid-phase extraction (SPE) cartridges to ensure speed and efficiency.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility as an initiator in ATRP allows for the precise synthesis of a wide range of polymers, while its role as a precursor to the PET imaging agent [¹⁸F]FPA highlights its importance in the development of advanced diagnostic tools. A thorough understanding of its properties and reaction conditions is crucial for its safe and effective use in research and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | 5445-17-0 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. journals.iium.edu.my [journals.iium.edu.my]

Methodological & Application

Application Notes and Protocols for ATRP Using Methyl 2-bromopropionate as an Initiator

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures.[1][2] The choice of initiator is crucial for a successful ATRP, as it determines the number of growing polymer chains and can be used to introduce specific end-group functionalities.[3] Methyl 2-bromopropionate (MBrP) is a widely used and commercially available initiator for the ATRP of various monomers, particularly acrylates.[3][4][5] Its structure mimics the dormant chain end of poly(methyl acrylate), making it an excellent choice for initiating the polymerization of this class of monomers.[5]

These application notes provide an overview of the use of MBrP as an ATRP initiator, including typical experimental conditions and expected outcomes for the polymerization of various monomers. Detailed protocols for a typical ATRP experiment are also provided.

Key Applications

-

Synthesis of well-defined homopolymers: MBrP is an effective initiator for the controlled polymerization of acrylates and other monomers to produce polymers with narrow molecular weight distributions (typically with a polydispersity index, Đ, less than 1.2).[4][6]

-

Fabrication of block copolymers: The living nature of ATRP initiated by MBrP allows for the sequential addition of different monomers to create well-defined block copolymers.[1][7][8] This is particularly useful in drug delivery applications where amphiphilic block copolymers can self-assemble into micelles or other nanostructures.

-

Surface modification: MBrP can be used in surface-initiated ATRP (SI-ATRP) to grow polymer brushes from various substrates, altering their surface properties for applications in biocompatible coatings, sensors, and chromatography.[9]

Data Presentation: Typical ATRP Conditions and Results

The following table summarizes typical experimental parameters and results for the ATRP of various monomers using this compound as the initiator.

| Monomer | Co-monomer(s) | Catalyst/Ligand | Solvent | Temp (°C) | [M]₀:[I]₀:[Cat]₀:[L]₀ | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |

| Methyl Acrylate (B77674) (MA) | - | CuBr₂/Me₆TREN | DMF | 60 | 50:1:0.0025:0.005 | 2 | 86 | 3,700 | 1.15 | [4] |

| n-Butyl Acrylate (n-BA) | 2-trimethylsilyloxyethyl acrylate (TMS-HEA) | CuIBr/PMDETA | - | - | - | - | - | - | low | [1] |

| Styrene (St) & Acrylonitrile (AN) | - | CuBr/bpy | bulk | 90 | 30:20:1:0.33:0.5 | 16 | 58 | 11,300 | 1.10 | [8] |

| Glycidyl Acrylate | - | CuBr/dNbpy | bulk | - | - | - | - | up to 50,000 | < 1.25 | [6] |

| Methyl Methacrylate (MMA) | - | FeCl₂/Isophthalic Acid | DMF | 80 | 142:1:1:2 | 10 | ~80 | - | 1.38 | [10] |

Note: [M]₀, [I]₀, [Cat]₀, and [L]₀ represent the initial concentrations of monomer, initiator, catalyst, and ligand, respectively. "Conv." stands for conversion, "Mₙ" for number-average molecular weight, and "Đ" for polydispersity index.

Experimental Protocols

Materials

-

Monomer: (e.g., Methyl Acrylate, Styrene, n-Butyl Acrylate) Purified by passing through a column of basic alumina (B75360) to remove inhibitor.[1]

-

Initiator: this compound (MBrP), distilled before use.[1]

-